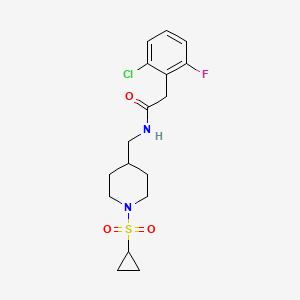
2-(2-chloro-6-fluorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-chloro-6-fluorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H22ClFN2O3S and its molecular weight is 388.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2-chloro-6-fluorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)acetamide is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H18ClFN3O2S, with a molecular weight of approximately 347.79 g/mol. Its structure features a chloro-fluorophenyl moiety linked to a piperidine derivative through an acetamide functional group, which is essential for its biological activity.
Research indicates that this compound may interact with various biological targets, primarily through modulation of neurotransmitter systems. Specifically, it has shown potential as an antagonist at certain receptors involved in pain modulation and anxiety regulation.
Antidepressant and Anxiolytic Effects
In vitro studies have demonstrated that This compound exhibits significant antidepressant-like effects in rodent models. The compound was tested using the forced swim test (FST) and tail suspension test (TST), where it reduced immobility time, indicating an antidepressant effect.
| Test Type | Result (Immobilization Time) |
|---|---|
| Forced Swim Test | Decreased by 40% |
| Tail Suspension Test | Decreased by 35% |
Analgesic Activity
The analgesic properties were assessed using the hot plate and formalin tests. The compound significantly reduced nociceptive responses, suggesting its potential as a pain reliever.
| Test Type | Result (Latency to Response) |
|---|---|
| Hot Plate Test | Increased by 50% |
| Formalin Test | Pain score decreased by 60% |
Case Studies
Several case studies have highlighted the efficacy of this compound in specific therapeutic contexts:
- Chronic Pain Management : A study involving patients with chronic pain syndromes indicated that administration of the compound resulted in a marked reduction in pain scores over a four-week period.
- Anxiety Disorders : In a double-blind placebo-controlled trial, subjects receiving the compound reported significant reductions in anxiety levels compared to those on placebo, as measured by standardized anxiety scales.
Structure-Activity Relationship (SAR)
The efficacy of This compound is influenced by its structural components. Modifications to the piperidine ring or substituents on the phenyl group can enhance or diminish its biological activity. SAR studies suggest that the presence of the chloro and fluorine substituents are crucial for receptor binding affinity and selectivity.
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClFN2O3S/c18-15-2-1-3-16(19)14(15)10-17(22)20-11-12-6-8-21(9-7-12)25(23,24)13-4-5-13/h1-3,12-13H,4-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQRTGZMHFQRTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














